molecular formula C10H8N2O2 B6242260 2-hydroxy-3-(1H-pyrazol-1-yl)benzaldehyde CAS No. 2377030-67-4

2-hydroxy-3-(1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B6242260
CAS No.: 2377030-67-4
M. Wt: 188.2
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Description

2-hydroxy-3-(1H-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes substituted with a hydroxy group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-(1H-pyrazol-1-yl)benzaldehyde typically involves the condensation of 2-hydroxybenzaldehyde with pyrazole under specific reaction conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3-(1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 2-hydroxy-3-(1H-pyrazol-1-yl)benzoic acid.

    Reduction: 2-hydroxy-3-(1H-pyrazol-1-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

2-hydroxy-3-(1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-3-(1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy and pyrazole groups can form hydrogen bonds and other interactions with the target molecules, influencing their function and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-6-(1H-pyrazol-1-yl)benzaldehyde: Similar structure but with the pyrazole ring at a different position.

    2-hydroxy-3-(1H-imidazol-1-yl)benzaldehyde: Contains an imidazole ring instead of a pyrazole ring.

    2-hydroxy-3-(1H-triazol-1-yl)benzaldehyde: Contains a triazole ring instead of a pyrazole ring.

Uniqueness

2-hydroxy-3-(1H-pyrazol-1-yl)benzaldehyde is unique due to the specific positioning of the hydroxy and pyrazole groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

2377030-67-4

Molecular Formula

C10H8N2O2

Molecular Weight

188.2

Purity

95

Origin of Product

United States

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